molecular formula C23H30N4O4S2 B2729223 N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428351-87-4

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No. B2729223
CAS RN: 1428351-87-4
M. Wt: 490.64
InChI Key: WJPFUZDJVLECCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O4S2 and its molecular weight is 490.64. The purity is usually 95%.
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Scientific Research Applications

Arylsulfonamide Derivatives as α1-adrenergic Receptor Antagonists

A study conducted by Rak et al. (2016) synthesized a series of arylsulfonamide derivatives, including compounds similar to the query chemical, to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds displayed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype, acting as antagonists at both α1-adrenoceptor subtypes with a preference for the α1A subtype. This research indicates potential applications in treating conditions like hypertension and benign prostatic hyperplasia (Rak et al., 2016).

Anticancer Activity through Oxidative Stress Induction

Madácsi et al. (2013) explored the anticancer potential of a library of piperidine ring-fused aromatic sulfonamide compounds, including structures similar to the query compound. These compounds induced oxidative stress and glutathione depletion in various cancer cell lines, exerting cytotoxic effects at micromolar concentrations. This suggests a promising avenue for developing new anticancer therapies targeting oxidative stress pathways (Madácsi et al., 2013).

Phenylethanolamine N-methyltransferase (PNMT) Inhibition

Grunewald et al. (2005) synthesized 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, revealing significant PNMT inhibitory potency and high selectivity. Such compounds, with potential similarities to the query compound, could penetrate the blood-brain barrier, indicating their potential use in neurological disorders or as tools for studying the role of catecholamines in the brain (Grunewald et al., 2005).

Preparation of Heterocyclic Compounds

Liu et al. (2006) reported a high-yielding synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine], utilizing N-(2-nitrophenyl)sulfonyl as both an activating and protecting group for the key Pictet–Spengler reaction. This research underlines the compound's relevance in synthetic chemistry for constructing complex heterocyclic structures (Liu et al., 2006).

properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2/c1-33(30,31)27-11-2-4-17-6-7-19(16-20(17)27)25-23(29)22(28)24-10-14-26-12-8-18(9-13-26)21-5-3-15-32-21/h3,5-7,15-16,18H,2,4,8-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPFUZDJVLECCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCN3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.